molecular formula C10H13ClN2O B1608566 2-Chloro-N,N-diethylnicotinamide CAS No. 38029-99-1

2-Chloro-N,N-diethylnicotinamide

Cat. No. B1608566
CAS RN: 38029-99-1
M. Wt: 212.67 g/mol
InChI Key: UEKCGMIHMFNDNI-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethylnicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives . It is a solid substance with a molecular weight of 212.68 . The empirical formula is C10H13ClN2O .


Molecular Structure Analysis

The SMILES string of 2-Chloro-N,N-diethylnicotinamide is ClC1=NC=CC=C1C(N(CC)CC)=O . The InChI is 1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-6-5-7-12-9(8)11/h5-7H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Chloro-N,N-diethylnicotinamide is a solid substance . Its molecular weight is 212.68 , and its empirical formula is C10H13ClN2O .

Scientific Research Applications

Complex Formation and Kinetics

  • Synthesis and Structural Analysis : 2-Chloro-N,N-diethylnicotinamide (DENC) has been utilized in synthesizing dinuclear complexes [(DENC)2CuX2]2 (X = Cl or Br). These complexes exhibit varying structures in solid and solution states, as investigated through X-ray structural determination and spectroscopic comparisons. The kinetics of their conversion in methylene chloride solution have also been studied (Davies et al., 1985).
  • Transmetallation Reactions : DENC has been involved in transmetallation reactions forming complexes like di-μ-oxo-tetra[chloro(DENC)copper(II)]. These reactions lead to a variety of metal-containing products, and the crystal and molecular structures of these complexes have been elucidated (Davies et al., 1984).

Chemical and Thermal Properties

  • Novel Mixed Ligand Complexes : Research has led to the synthesis and characterization of mixed ligand complexes involving DENC with other elements like Ni(II), Zn(II), and Cd(II). These studies focus on their elemental analysis, FTIR spectroscopy, UV-Vis spectrometry, and thermal behavior (Köse et al., 2009).
  • Use in Release Studies of Paclitaxel : DENC has been identified as an effective medium for accelerated release studies of paclitaxel from poly(lactic-co-glycolic acid) matrices. Its high hydrotropic property significantly increases the solubility of paclitaxel (Baek et al., 2004).

Safety And Hazards

2-Chloro-N,N-diethylnicotinamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-chloro-N,N-diethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-6-5-7-12-9(8)11/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKCGMIHMFNDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403587
Record name 2-CHLORO-N,N-DIETHYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N,N-diethylnicotinamide

CAS RN

38029-99-1
Record name 2-CHLORO-N,N-DIETHYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 1-neck round-bottom flask under an atmosphere of nitrogen was dissolved 2-chloronicotinoyl chloride (2.12 g, 0.0120 mol) in methylene chloride (25 mL) and the reaction cooled to 0° C. N-ethylethanamine (2.7 mL, 0.026 mol) was added to the mixture and stirred at 0° C. for 2 hours and then at 20° C. for 16 hours. The reaction was extracted with dichloromethane and the organic extracts were washed with water, brine, dried (MgSO4), and concentrated in vacuo. The crude product was used in the next reaction without further purification. 1H NMR (400 MHz, CDCl3): δ 8.42-8.44 (m, 1H), 7.64-7.65 (m, 1H), 7.29-7.63 (m, 1H), 3.75-3.79 (m, 1H), 3.35-3.40 (m, 1H), 3.13-3.22 (m, 2H), 1.82 (t, 3H), 1.088 (t, 3H). MS: [M+1]=213.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Drageset, HR Bjørsvik - European Journal of Organic …, 2018 - Wiley Online Library
The amide bond formation is of paramount importance in organic synthesis, both within academic research and industrial development and manufacturing of pharmaceutical chemicals …
M Fujii, T Kamata, M Okamura, A Ohno - Journal of the Chemical …, 1992 - pubs.rsc.org
An axially chiral NAD(P)H model 1 bearing a 2′-methoxy-1′-naphthyl group at the C-2 position is prepared; the reduction of methyl benzoylformate with the optically active model, (+)- …
Number of citations: 2 pubs.rsc.org

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